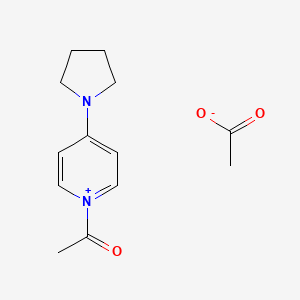
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate is a chemical compound that features a pyrrolidine ring attached to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the acetylation of 4-(pyrrolidin-1-yl)pyridine followed by quaternization with an appropriate alkylating agent to form the pyridinium ion. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the acetyl group or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyrrolidine-pyridine compounds .
Scientific Research Applications
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.
Mechanism of Action
The mechanism by which 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridinium ion can participate in electrostatic interactions with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)pyridine: Lacks the acetyl group and pyridinium ion but shares the pyrrolidine-pyridine structure.
1-(Pyrrolidin-1-yl)pyridin-2(1H)-one: Contains a pyrrolidinyl group attached to a pyridinone ring.
N-(Pyrrolidin-1-yl)pyrimidine: Features a pyrrolidine ring attached to a pyrimidine ring.
Uniqueness: 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate is unique due to its combination of a pyrrolidine ring, an acetyl group, and a pyridinium ion. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
403980-98-3 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)ethanone;acetate |
InChI |
InChI=1S/C11H15N2O.C2H4O2/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13;1-2(3)4/h4-5,8-9H,2-3,6-7H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
SWOUIPBBWHICAZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N+]1=CC=C(C=C1)N2CCCC2.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


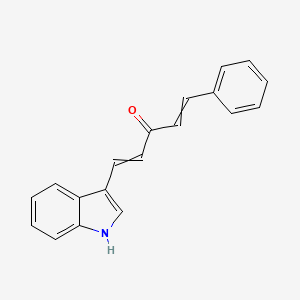
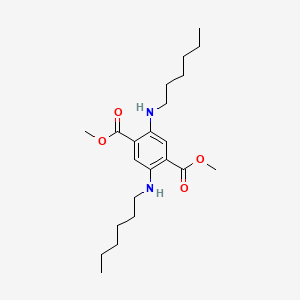
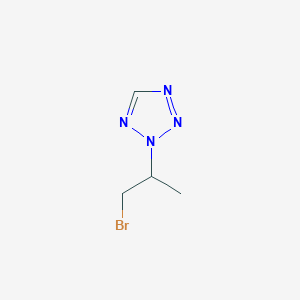
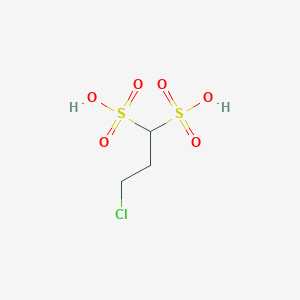

![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)

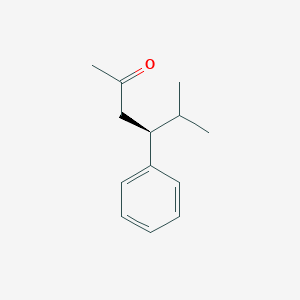
![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)

